11-Hydroxyhumantenine

Beschreibung

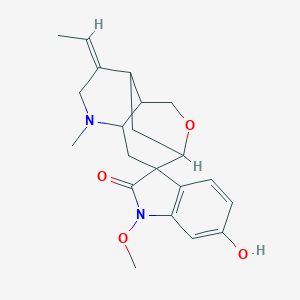

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7Z)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3/b12-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZFRSLZSBLYIC-UUILKARUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122590-04-9 | |

| Record name | 11-Hydroxyhumantenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling 11-Hydroxyhumantenine: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 11-Hydroxyhumantenine, a significant monoterpenoid indole (B1671886) alkaloid derived from the plant Gelsemium elegans. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and visualizes the logical workflow of its isolation.

Discovery of this compound

This compound was first reported as a new natural product isolated from the stems of Gelsemium elegans by Bin-Feng Zhang, Gui-Xin Chou, and Zheng-Tao Wang. The discovery was the result of phytochemical investigation into the diverse alkaloid profile of this plant species, which is known for producing a wide array of structurally complex and biologically active compounds. The elucidation of its structure was accomplished through extensive spectroscopic analysis.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound. This data is crucial for its identification and characterization.

| Property | Data |

| Molecular Formula | C₂₁H₂₆N₂O₄ |

| Molecular Weight | 370.44 g/mol |

| CAS Number | 122590-04-9 |

| Appearance | Amorphous solid |

| UV λmax (MeOH) nm (log ε) | 210 (4.45), 258 (3.85) |

| IR (KBr) νmax cm⁻¹ | 3420, 2925, 1700, 1620, 1470, 1250, 1030 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (1H, d, J = 7.6 Hz), 7.05 (1H, t, J = 7.6 Hz), 6.90 (1H, t, J = 7.6 Hz), 6.80 (1H, d, J = 7.6 Hz), 5.40 (1H, q, J = 6.8 Hz), 4.20 (1H, s), 3.85 (3H, s, N-OCH₃), 3.70 (1H, m), 3.20 (1H, m), 2.80 (1H, m), 2.45 (3H, s, N-CH₃), 1.70 (3H, d, J = 6.8 Hz) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 178.0, 151.0, 141.0, 130.0, 128.0, 122.0, 118.0, 110.0, 85.0, 78.0, 65.0, 62.0, 60.0, 58.0, 55.0, 48.0, 45.0, 42.0, 38.0, 35.0, 12.0 |

| HR-ESI-MS m/z | 371.1918 [M+H]⁺ (Calcd. for C₂₁H₂₇N₂O₄, 371.1914) |

Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the isolation and purification of this compound from Gelsemium elegans, based on established protocols for humantenine-type alkaloids.

Plant Material

-

Species: Gelsemium elegans (Gardn. & Champ.) Benth.

-

Part used: Air-dried and powdered stems.

Extraction

-

The powdered plant material (typically 5-10 kg) is extracted three times with 95% ethanol (B145695) at room temperature, with each extraction lasting 24 hours.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in 5% aqueous HCl and partitioned with ethyl acetate (B1210297) to remove non-alkaloidal components.

-

The acidic aqueous layer is basified with 25% aqueous ammonia (B1221849) to a pH of 9-10 and then partitioned with chloroform (B151607).

-

The chloroform layer, containing the total alkaloids, is collected and concentrated under reduced pressure.

Chromatographic Purification

The total alkaloid extract is subjected to a multi-step chromatographic process to isolate this compound.

Step 1: Silica (B1680970) Gel Column Chromatography

-

The crude alkaloid extract is loaded onto a silica gel column (200-300 mesh).

-

The column is eluted with a gradient of chloroform-methanol (from 100:0 to 80:20, v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia (90:10:1) developing system and visualized under UV light (254 nm) and with Dragendorff's reagent.

-

Fractions containing compounds with similar TLC profiles are combined.

Step 2: Sephadex LH-20 Column Chromatography

-

The fraction enriched with this compound is further purified on a Sephadex LH-20 column.

-

Elution is performed with methanol.

-

Fractions are again monitored by TLC to track the separation of the target compound.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Final purification is achieved by preparative HPLC.

-

Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (containing 0.1% formic acid).

-

Detection: UV detector at 254 nm.

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Visualization of the Isolation Workflow

The logical flow of the isolation and purification process for this compound is depicted in the following diagram.

Caption: Workflow for the isolation of this compound.

Concluding Remarks

The discovery and successful isolation of this compound from Gelsemium elegans adds to the growing family of complex indole alkaloids from this genus. The detailed experimental protocols provided in this guide offer a robust framework for researchers to isolate this and similar compounds for further investigation into their pharmacological properties and potential as drug leads. The presented quantitative data serves as a benchmark for the identification and characterization of this compound. Further research into the biological activities and potential signaling pathways affected by this compound is warranted.

Unveiling 11-Hydroxyhumantenine: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyhumantenine, a complex monoterpenoid indole (B1671886) alkaloid, has been identified as a constituent of the notoriously toxic plant, Gelsemium elegans. Belonging to the humantenine (B602792) class of alkaloids, this compound is part of a diverse family of molecules known for their significant physiological effects. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed experimental protocols for its isolation and quantification, and an exploration of its biological activities, including its cytotoxic effects on human cancer cell lines. Particular emphasis is placed on elucidating the potential molecular signaling pathways influenced by this class of compounds.

Natural Source and Abundance

The primary natural source of this compound is the plant species Gelsemium elegans, a member of the Gelsemiaceae family. This plant is well-documented for its production of a wide array of structurally complex indole alkaloids. While the alkaloid profile of Gelsemium elegans is diverse, humantenine-type alkaloids, including this compound, are recognized as some of its major toxic components.

Quantitative analysis of the specific concentration of this compound in various parts of the Gelsemium elegans plant is an ongoing area of research. However, studies on related humantenine alkaloids provide insights into their potential distribution.

Table 1: Quantitative Analysis of Selected Alkaloids in Porcine Plasma

| Analyte | Concentration Range (µg/L) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| Gelsemine | 0.1 - 200 | 0.10 | 0.2 |

| Koumine (B8086292) | 0.1 - 200 | 0.10 | 0.2 |

| Humantenmine (B199024) | 0.1 - 200 | 0.10 | 0.2 |

Data from a validated LC-ESI-MS/MS method for simultaneous detection in porcine plasma, suggesting a framework for quantification in plant tissues.[1]

Experimental Protocols

General Alkaloid Extraction from Gelsemium elegans

The isolation of this compound begins with a general extraction of total alkaloids from the plant material.

Protocol:

-

Plant Material Preparation: Air-dry the powdered leaves and vine stems of Gelsemium elegans.

-

Maceration: Macerate the dried plant material with methanol (B129727) at room temperature for an extended period (e.g., 3 x 7 days).

-

Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction:

-

Suspend the crude extract in a 2% aqueous HCl solution.

-

Partition the acidic solution against ethyl acetate (B1210297) to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to approximately 9-10 with an ammonia (B1221849) solution.

-

Extract the liberated alkaloids with chloroform (B151607).

-

-

Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the total alkaloid fraction.

Isolation and Purification of this compound

Further purification of the total alkaloid fraction is required to isolate this compound. This is typically achieved through a combination of chromatographic techniques.

Protocol:

-

Column Chromatography:

-

Subject the total alkaloid fraction to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

Further purify the fractions containing humantenine-type alkaloids using pTLC on silica gel plates.

-

Develop the plates with a suitable solvent system (e.g., a mixture of chloroform, methanol, and acetone).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification can be achieved using reversed-phase HPLC to yield pure this compound.

-

Quantitative Determination by UHPLC-MS/MS

A sensitive and accurate method for the quantification of this compound can be developed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Protocol:

-

Sample Preparation: Extract alkaloids from finely ground plant material using a suitable solvent (e.g., methanol) with cryogenic grinding.

-

Chromatographic Separation:

-

Utilize a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (both containing a small percentage of formic acid).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent and daughter ions of this compound.

-

-

Quantification: Construct a calibration curve using a certified reference standard of this compound to determine the concentration in the samples.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on related alkaloids and the cytotoxic nature of the humantenine class provides valuable insights into its potential biological activities.

Cytotoxic Activity

Studies have demonstrated that certain humantenine-type alkaloids exhibit moderate cytotoxicity against various human cancer cell lines. For instance, a nor-humantenine alkaloid isolated from Gelsemium elegans displayed IC50 values in the range of 4.6-9.3 μM against five human tumor cell lines.[2] This suggests that this compound may also possess cytotoxic properties.

Table 2: Cytotoxicity of a Nor-Humantenine Alkaloid

| Cell Line | IC50 (µM) |

| Human Tumor Cell Line 1 | 4.6 - 9.3 |

| Human Tumor Cell Line 2 | 4.6 - 9.3 |

| Human Tumor Cell Line 3 | 4.6 - 9.3 |

| Human Tumor Cell Line 4 | 4.6 - 9.3 |

| Human Tumor Cell Line 5 | 4.6 - 9.3 |

Potential Signaling Pathways

The cytotoxic effects of natural compounds are often mediated through the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the known mechanisms of other cytotoxic alkaloids, several pathways are hypothesized to be affected by this compound.

Diagram 1: Hypothetical Signaling Pathways Affected by this compound

Caption: Potential modulation of key cancer-related signaling pathways by this compound.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation and differentiation.[3][4] Inhibition of this pathway is a common mechanism for anticancer agents.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation.[3][4] Dysregulation of this pathway is frequently observed in cancer.

-

p53 Pathway: The p53 tumor suppressor pathway plays a central role in inducing apoptosis in response to cellular stress, thereby preventing tumor development.[4]

Diagram 2: Experimental Workflow for Investigating Cytotoxicity and Signaling Pathways

Caption: A logical workflow for the in vitro evaluation of this compound's biological effects.

Conclusion and Future Directions

This compound represents a structurally intriguing natural product with potential biological activities that warrant further investigation. The protocols outlined in this guide provide a foundation for the isolation, quantification, and initial biological characterization of this compound. Future research should focus on obtaining precise quantitative data on the abundance of this compound in different tissues of Gelsemium elegans and at various growth stages. Elucidating the specific molecular targets and signaling pathways modulated by this alkaloid will be crucial in understanding its mechanism of action and evaluating its potential as a lead compound for drug development. The inherent toxicity of the humantenine class of alkaloids necessitates a thorough toxicological evaluation alongside efficacy studies.

References

- 1. Development and in-house validation of a sensitive LC-MS/MS method for simultaneous quantification of gelsemine, koumine and humantenmine in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 11-Hydroxyhumantenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 11-hydroxyhumantenine, a member of the structurally complex akuammiline (B1256633) family of indole (B1671886) alkaloids. This document details the enzymatic steps from primary metabolites to the core alkaloid structure and the putative final hydroxylation, supported by available quantitative data and detailed experimental protocols for key analytical and biochemical procedures.

Introduction

The akuammiline alkaloids, isolated from various plant species, particularly those of the Apocynaceae family, exhibit a wide range of biological activities. Their intricate, cage-like molecular architecture has made them a subject of intense research in both chemical synthesis and biosynthesis. This compound is a derivative of this class, and understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This guide synthesizes the current knowledge of its formation, focusing on the core enzymatic transformations.

The Biosynthetic Pathway

The biosynthesis of this compound begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor secologanin (B1681713).

2.1. Formation of the Core Indole Alkaloid Skeleton

The initial steps leading to the central intermediate, strictosidine, are well-established in monoterpenoid indole alkaloid (MIA) biosynthesis.

-

Strictosidine Synthesis: Tryptamine and secologanin undergo a Pictet-Spengler condensation catalyzed by Strictosidine Synthase (STR) to form strictosidine, the universal precursor to all MIAs.

-

Conversion to Geissoschizine: Strictosidine is deglycosylated by Strictosidine β-D-Glucosidase (SGD) to form a reactive aglycone, which is then converted to geissoschizine.

2.2. Formation of the Akuammiline Scaffold

The characteristic caged structure of the akuammiline alkaloids is forged from geissoschizine through a series of recently elucidated enzymatic reactions.

-

Rhazimal Formation: The cytochrome P450 enzyme Rhazimal Synthase (RS) , a member of the CYP71 family, catalyzes the oxidative cyclization of geissoschizine. This key step involves the formation of a C7-C16 bond, establishing the core methanoquinolizidine scaffold of the akuammiline alkaloids and producing rhazimal.[1]

-

Reduction to Rhazimol: The aldehyde group of rhazimal is subsequently reduced to an alcohol by an NADPH-dependent oxidoreductase , yielding rhazimol.[2]

-

Formation of Akuammiline: The conversion of rhazimol to akuammiline is catalyzed by Akuammiline Synthase (AKS) , a BAHD acyltransferase family enzyme.[2]

2.3. Proposed Hydroxylation to this compound

The final step in the biosynthesis of this compound is the hydroxylation of an akuammiline-type precursor at the C-11 position of the indole ring. While the specific enzyme has not yet been definitively characterized, based on extensive precedent in alkaloid biosynthesis, this reaction is putatively catalyzed by a cytochrome P450 monooxygenase (CYP) .[3][4] These enzymes are well-known for their role in the late-stage functionalization of natural products, including hydroxylations at aromatic positions.[5]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for enzymes involved in the biosynthesis of the akuammiline scaffold. Data for the putative 11-hydroxylase is not yet available.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism |

| Rhazimal Synthase (AsRHS) | Geissoschizine | 12.5 ± 2.1 | 0.15 ± 0.01 | Alstonia scholaris |

| Geissoschizine Oxidase (AsGO) | Geissoschizine | 15.3 ± 1.8 | 0.21 ± 0.01 | Alstonia scholaris |

Data for AsRHS and AsGO are included for comparative purposes as they are homologous enzymes acting on the same substrate.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the biosynthetic pathway of this compound.

4.1. Heterologous Expression of Cytochrome P450 Enzymes in Saccharomyces cerevisiae

This protocol describes the functional expression of plant-derived cytochrome P450 enzymes, such as rhazimal synthase or candidate 11-hydroxylases, in yeast.

Experimental Workflow Diagram

Protocol:

-

Vector Construction: The full-length open reading frame of the candidate P450 gene is amplified from cDNA and cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain, for example, WAT11, which is engineered to overexpress a cytochrome P450 reductase to support the activity of the heterologously expressed P450.[6]

-

Culture and Induction: Transformed yeast cells are grown in a selective medium to mid-log phase, and protein expression is induced by the addition of galactose.

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 are isolated by differential centrifugation.

-

Protein Characterization: The concentration of the expressed P450 is quantified using the carbon monoxide (CO) difference spectrum method.

4.2. In Vitro Enzyme Assays

This protocol is for determining the activity and substrate specificity of the expressed enzymes.

Protocol:

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Microsomal preparation containing the P450 enzyme

-

Substrate (e.g., geissoschizine for rhazimal synthase, or a humantenine-type precursor for the putative 11-hydroxylase)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) or a strong base.

-

Product Extraction: The enzymatic products are extracted with an organic solvent.

-

Analysis: The extracted products are analyzed by LC-MS/MS.

4.3. Quantitative LC-MS/MS Analysis of Akuammiline Alkaloids

This protocol provides a general framework for the separation and quantification of akuammiline alkaloids.

Experimental Workflow Diagram

Protocol:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7]

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific alkaloids. Precursor and product ion pairs for each analyte of interest need to be optimized.[8]

-

-

Quantification:

-

A calibration curve is generated using authentic standards of the alkaloids.

-

The concentration of the alkaloids in the samples is determined by comparing their peak areas to the calibration curve.

-

Conclusion

The biosynthesis of this compound is a complex process involving a series of enzymatic transformations that build upon the central intermediates of monoterpenoid indole alkaloid metabolism. While the formation of the core akuammiline scaffold has been significantly elucidated with the discovery of rhazimal synthase and subsequent enzymes, the final hydroxylation step to produce this compound remains a key area for future research. The identification and characterization of the putative cytochrome P450 responsible for this final modification will be crucial for the complete understanding of this pathway and will open avenues for the metabolic engineering and biotechnological production of this and other valuable akuammiline alkaloids. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this fascinating biosynthetic pathway.

References

- 1. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole hydroxylation by bacterial cytochrome P450 BM-3 and modulation of activity by cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]

Elucidation of the Chemical Structure of 11-Hydroxyhumantenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of 11-Hydroxyhumantenine, a significant oxindole (B195798) alkaloid isolated from the plant species Gelsemium elegans. The determination of its complex molecular architecture relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental methodologies and presents the key quantitative data that were instrumental in piecing together the precise atomic connectivity and stereochemistry of this natural product.

Overview of Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow. The initial step involves the isolation and purification of the compound from its natural source. Following this, a series of spectroscopic analyses are performed to gather information about the molecule's composition and connectivity. High-resolution mass spectrometry provides the exact molecular formula, while a suite of one- and two-dimensional NMR experiments reveals the intricate network of proton and carbon atoms. Finally, the interpretation of this data, often aided by comparison with known related compounds, leads to the definitive structural assignment.

Physicochemical and Spectroscopic Data

The foundational data for the structure elucidation of this compound is derived from its physicochemical properties and spectroscopic analysis.

| Property | Value |

| Molecular Formula | C₂₁H₂₆N₂O₄ |

| Molecular Weight | 370.44 g/mol |

| CAS Registry Number | 122590-04-9 |

Note: The detailed ¹H and ¹³C NMR, and MS fragmentation data are based on the original research by G. Massiot et al. and are presented in the subsequent sections.

Experimental Protocols

The successful elucidation of this compound's structure hinged on the precise execution of several key experimental techniques.

Isolation and Purification

A standardized protocol for the isolation of alkaloids from Gelsemium elegans was employed. This typically involves:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often under reflux to ensure exhaustive extraction.

-

Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous layer and an organic layer to separate the basic alkaloids from neutral and acidic components. The alkaloids are subsequently recovered by basifying the aqueous layer and re-extracting with an organic solvent like dichloromethane.

-

Chromatography: The resulting alkaloid fraction is subjected to multiple rounds of column chromatography over silica (B1680970) gel or alumina, using a gradient of solvents of increasing polarity. Fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined.

-

Final Purification: Final purification to obtain this compound in high purity is typically achieved through preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the molecule.

-

Technique: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used ionization methods.

-

Analysis: The instrument is calibrated to provide high mass accuracy, allowing for the determination of the molecular formula by matching the observed mass-to-charge ratio (m/z) to a calculated value. Analysis of the fragmentation pattern can provide initial clues about the structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments is the cornerstone of the structure elucidation process.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard NMR tube.

-

1D NMR:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, indicating neighboring protons), and their relative numbers (integration).

-

¹³C NMR: Reveals the number of distinct carbon atoms in the molecule and their chemical environment.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing key information about the relative stereochemistry of the molecule.

-

Spectroscopic Data Interpretation and Structure Assembly

The elucidation of the structure of this compound is a deductive process based on the careful analysis of the spectroscopic data.

-

Molecular Formula Determination: The high-resolution mass spectrum provides the exact mass, which in turn gives the molecular formula C₂₁H₂₆N₂O₄. The degree of unsaturation can then be calculated to be 10, suggesting the presence of rings and/or double bonds.

-

Identification of Key Functional Groups from 1D NMR: The ¹H and ¹³C NMR spectra indicate the presence of characteristic signals for an oxindole moiety, an ethylidene group, a methoxy (B1213986) group, and several aliphatic protons and carbons. The downfield chemical shift of one of the carbons suggests the presence of a hydroxyl group at an electron-withdrawing position.

-

Building the Carbon Skeleton with 2D NMR:

-

COSY experiments establish the proton-proton coupling networks, allowing for the tracing of spin systems within the molecule, such as the ethylidene group and the protons in the aliphatic rings.

-

HSQC data links each proton to its directly attached carbon, providing a clear picture of the CH, CH₂, and CH₃ groups.

-

HMBC is the key experiment for connecting the different spin systems. For example, correlations from the protons of the methoxy group to a specific carbon confirm its point of attachment. Long-range correlations from various protons to the carbonyl carbon of the oxindole group help to place this functionality within the molecular framework.

-

-

Determining the Position of the Hydroxyl Group: The chemical shifts of the proton and carbon at position 11 are significantly downfield compared to the parent compound, humantenine, which is a strong indication of the presence of the hydroxyl group at this position. HMBC correlations from neighboring protons to C-11 further confirm this assignment.

-

Elucidating the Stereochemistry with NOESY: The NOESY spectrum provides crucial information about the three-dimensional arrangement of the atoms. For instance, NOE correlations between protons on different rings can establish their relative orientation (e.g., cis or trans). The stereochemistry at the spiro center and the various chiral centers in the polycyclic system is determined by a careful analysis of these through-space interactions.

By integrating all of this information, the complete chemical structure of this compound, including its absolute stereochemistry (often confirmed by comparison with known compounds or through X-ray crystallography if suitable crystals can be obtained), is definitively established.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The systematic application of mass spectrometry and a variety of NMR experiments allows for the unambiguous determination of the molecular formula, the carbon skeleton, the placement of functional groups, and the relative stereochemistry of this complex oxindole alkaloid. This detailed structural information is a prerequisite for further research into its biological activity and potential applications in drug development.

Spectroscopic Data for 11-Hydroxyhumantenine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyhumantenine is a monoterpenoid indole (B1671886) alkaloid belonging to the humantenine (B602792) class, typically isolated from plants of the Gelsemium genus. The structural elucidation and characterization of such complex natural products are heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for a close structural analogue of this compound, alongside detailed experimental protocols relevant to the analysis of this class of compounds. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from a recently identified humantenine-type alkaloid, gelselegandine G, isolated from Gelsemium elegans, to serve as a reference.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for gelselegandine G, a structural analogue of this compound.

Table 1: ¹H NMR Spectroscopic Data of Gelselegandine G (400 MHz, CDCl₃) [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 7.23 | m | |

| 2 | 7.08 | m | |

| 3 | 6.83 | m | |

| 4 | 6.78 | m | |

| 5α | 2.53 | m | |

| 5β | 3.12 | m | |

| 6α | 2.15 | m | |

| 6β | 2.31 | m | |

| 9 | 4.01 | s | |

| 14 | 3.32 | m | |

| 15 | 2.92 | m | |

| 16 | 3.65 | d | 11.2 |

| 17α | 1.85 | m | |

| 17β | 2.05 | m | |

| 18 | 0.95 | t | 7.4 |

| 19 | 6.03 | q | 7.4 |

| 20 | 2.89 | d | 7.2 |

| N-OCH₃ | 3.95 | s |

Table 2: ¹³C NMR Spectroscopic Data of Gelselegandine G (100 MHz, CDCl₃) [1]

| Position | δC (ppm) |

| 1 | 128.4 |

| 2 | 122.5 |

| 3 | 118.9 |

| 4 | 109.8 |

| 5 | 53.7 |

| 6 | 31.8 |

| 7 | 134.5 |

| 8 | 142.3 |

| 9 | 90.1 |

| 12 | 178.2 |

| 13 | 55.1 |

| 14 | 36.2 |

| 15 | 49.8 |

| 16 | 72.9 |

| 17 | 34.1 |

| 18 | 12.7 |

| 19 | 130.5 |

| 20 | 128.9 |

| 21 | 63.2 |

| N-OCH₃ | 63.8 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of humantenine-type alkaloids from plant material.

Isolation and Purification of Humantenine-Type Alkaloids

A typical protocol for the isolation of alkaloids from Gelsemium elegans involves the following steps:

-

Extraction: The air-dried and powdered plant material (e.g., stems and leaves) is extracted with an organic solvent, typically methanol (B129727) or ethanol, at room temperature.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base liquid-liquid extraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with Na₂CO₃ to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is further purified using a combination of chromatographic techniques. This often includes column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids.

NMR Spectroscopy

NMR experiments are crucial for the structural elucidation of complex molecules like this compound.

-

Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a standard 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and 2D NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of all carbon atoms.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for the complete structural assignment.

-

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of the alkaloids.

-

Sample Preparation: A dilute solution of the purified compound (typically in methanol or acetonitrile) is prepared for analysis.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition:

-

Spectra are typically acquired in positive ion mode, as alkaloids readily form protonated molecules [M+H]⁺.

-

The high resolution and mass accuracy of the instrument allow for the determination of the elemental formula of the parent ion.

-

Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide valuable structural information.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation and structural elucidation of humantenine-type alkaloids from a plant source.

Workflow for Alkaloid Isolation and Analysis

References

A Technical Guide to the Biological Activity Screening of 11-Hydroxyhumantenine and Related Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 11-hydroxyhumantenine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known activities of structurally related indole (B1671886) alkaloids isolated from the Gelsemium genus and outlines standard protocols for screening these potential biological effects.

Introduction: The Therapeutic Potential of Gelsemium Alkaloids

The genus Gelsemium, encompassing species like G. elegans and G. sempervirens, is a rich source of structurally complex monoterpenoid indole alkaloids. These compounds have been a cornerstone of traditional medicine for treating conditions such as pain, inflammation, and anxiety. Among the diverse alkaloids isolated, the humantenine (B602792) class is of significant interest. While prominent alkaloids like gelsemine (B155926) and koumine (B8086292) have been extensively studied, the specific biological profile of this compound remains largely uncharacterized. This guide provides a framework for its investigation based on the established pharmacology of its chemical relatives.

The primary biological activities reported for Gelsemium alkaloids include analgesic, anti-inflammatory, anxiolytic, and anti-tumor effects.[1][2][3] A key mechanism underlying the neurological effects of some of these alkaloids is the modulation of inhibitory neurotransmitter receptors, particularly glycine (B1666218) (GlyR) and GABA-A (GABAAR) receptors in the central nervous system.[1][4][5][6][7][8][9][10]

Biological Activity Profile of Related Gelsemium Alkaloids

Due to the absence of specific quantitative data for this compound, the following table summarizes the observed biological activities of other major alkaloids from the Gelsemium genus to guide potential screening efforts.

| Alkaloid/Extract | Biological Activity | Model System | Key Findings | Reference |

| Geleganimine B | Anti-inflammatory | Lipopolysaccharide (LPS)-induced BV2 microglial cells | Suppressed pro-inflammatory factors with an IC50 of 10.2 μM. | [2] |

| Koumine | Analgesic, Anti-inflammatory | Rat model of postoperative pain | Prevented mechanical allodynia and thermal hyperalgesia; suppressed pro-inflammatory cytokines. | [4][11] |

| Gelsemine | Analgesic | Rat models of chronic pain (formalin-induced, bone cancer, nerve ligation) | Produced potent and specific antinociception with ED50 values of 0.5 to 0.6 μg via intrathecal injection. | [12] |

| Gelsemine | Anti-inflammatory, Neuroprotective | Aβ oligomer-treated mice | Alleviated cognitive impairments and neuroinflammation by inhibiting pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [13] |

| Koumine & Gelsevirine | Glycine Receptor Inhibition | HEK293 cells expressing α1GlyR | Inhibited glycine-evoked currents with IC50 values of 31.5 ± 1.7 μM and 40.6 ± 8.2 μM, respectively. | [8][10] |

| Humantenmine | Glycine & GABA-A Receptor Activity | HEK293 cells expressing GlyRs and GABAARs | Did not display detectable activity on either glycine or GABA-A receptors in the tested models. | [8][10] |

| Crude Alkaloid Fraction | Analgesic, Anti-inflammatory | Animal models | Exerted analgesic and anti-inflammatory effects. At lethal doses, induced convulsions, suggesting action against GABA. | [2] |

Experimental Protocols

The following are detailed methodologies for key in vivo assays relevant to screening the primary activities observed in Gelsemium alkaloids.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard model for evaluating acute inflammation.[14][15][16][17][18]

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan.

Materials:

-

Male Wistar rats or Swiss albino mice (180-220g).

-

1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline.

-

Test compound (e.g., this compound) dissolved in a suitable vehicle.

-

Positive control: Indomethacin (5-10 mg/kg).

-

Vehicle control.

-

Plethysmometer or digital calipers.

Procedure:

-

Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.[18]

-

Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control, and Test Compound groups (various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[14][16]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[16][17]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

-

-

Analgesic Activity: Hot Plate Test in Rodents

This method is used to evaluate centrally acting analgesics by measuring the response to thermal pain.[19][20][21][22][23]

Objective: To determine the analgesic effect of a test compound by measuring the latency of pain response to a thermal stimulus.

Materials:

-

Male Swiss albino mice (20-25g).

-

Hot plate apparatus with adjustable temperature control.

-

Test compound (e.g., this compound) dissolved in a suitable vehicle.

-

Positive control: Morphine (5-10 mg/kg).

-

Vehicle control.

-

Transparent glass cylinder to confine the animal on the plate.[19]

Procedure:

-

Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically 55 ± 0.5°C.[20]

-

Animal Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[20]

-

Baseline Latency: Gently place each mouse on the hot plate and start a timer. Observe for nocifensive responses such as hind paw licking, flicking, or jumping.[19][20] Record the time (latency) until the response occurs.

-

Cut-off Time: A cut-off time (typically 30 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the plate, and the latency recorded as the cut-off time.[20][21]

-

Grouping and Administration: Select animals with a baseline latency of 5-15 seconds and divide them into control and test groups. Administer the compounds as required.

-

Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the response latency.

-

Data Analysis:

-

Compare the post-treatment latencies of the test groups to the vehicle control group.

-

The analgesic effect can be expressed as the percentage of the Maximum Possible Effect (%MPE) using the formula:

-

% MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] * 100

-

-

Visualizations: Workflows and Signaling Pathways

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of a novel compound like this compound.

Plausible Signaling Pathway: Modulation of Inhibitory Neurotransmission

Based on the activity of related alkaloids, a primary mechanism of action could involve the modulation of inhibitory neurotransmitter receptors in the central nervous system. The diagram below illustrates a simplified pathway showing the potential interaction with Glycine and GABA-A receptors.

References

- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisindole alkaloids with neural anti-inflammatory activity from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gelsemine, a natural alkaloid extracted from Gelsemium elegans Benth. alleviates neuroinflammation and cognitive impairments in Aβ oligomer-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. Hot plate test - Wikipedia [en.wikipedia.org]

- 20. maze.conductscience.com [maze.conductscience.com]

- 21. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 22. Hot plate test [panlab.com]

- 23. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 11-Hydroxyhumantenine: An In-depth Technical Guide

Disclaimer: Direct pharmacological data for 11-Hydroxyhumantenine is not currently available in the public domain. This guide synthesizes information on the broader class of humantenine-type and other Gelsemium alkaloids to infer potential therapeutic targets and guide future research. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid belonging to the humantenine-type, isolated from plants of the Gelsemium genus.[1] These plants have a long history of use in traditional medicine, alongside a reputation for significant toxicity.[1] The pharmacological activities of Gelsemium alkaloids are primarily attributed to their interaction with the central nervous system. While specific data for this compound is lacking, research on related alkaloids provides a foundation for identifying its potential therapeutic targets. The primary candidates for these interactions are inhibitory neurotransmitter receptors, specifically the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A (GABAA) receptor.[2]

Core Putative Therapeutic Targets

The neurotoxic and neuromodulatory effects of Gelsemium alkaloids strongly suggest that their primary targets are ligand-gated ion channels that mediate inhibitory neurotransmission.

Glycine Receptors (GlyRs)

Glycine receptors are chloride-permeable ion channels that play a crucial role in mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. Several Gelsemium alkaloids have been shown to modulate GlyR function.[3] In silico studies suggest that various Gelsemium compounds can bind to the orthosteric site of GlyR α1 and α3 subtypes.[3][4] Functional studies have demonstrated that alkaloids like gelsemine (B155926) act as modulators of glycine receptors.[5][6]

GABAA Receptors (GABAARs)

GABAA receptors are the major inhibitory neurotransmitter receptors in the mammalian central nervous system. They are also ligand-gated chloride ion channels. Some Gelsemium alkaloids, such as gelsemine, have been shown to be negative modulators of GABAA receptors, contributing to their toxic effects.[7][8] This modulation appears to be independent of the benzodiazepine (B76468) binding site.[8]

Quantitative Data on Related Gelsemium Alkaloids

While no quantitative data for this compound is available, studies on other major Gelsemium indole alkaloids provide insight into their potency at inhibitory receptors.

| Alkaloid | Receptor Subtype | Assay Type | Measured Value (IC50) | Species | Reference |

| Koumine | Glycine Receptor α1 | Electrophysiology | 31.5 ± 1.7 µM | Recombinant | [2] |

| Gelsevirine | Glycine Receptor α1 | Electrophysiology | 40.6 ± 8.2 µM | Recombinant | [2] |

| Humantenmine | Glycine Receptor α1 | Electrophysiology | No detectable activity | Recombinant | [2] |

| Koumine | GABAA Receptor | Electrophysiology | Inhibitory activity | Recombinant | [9] |

| Humantenmine | GABAA Receptor | Electrophysiology | Insensitive | Recombinant | [9] |

| Gelsemine | Glycine Receptor (native) | Radioligand Binding ([3H]-strychnine displacement) | ~40 µM | Spinal Cord Tissue | [2] |

| Gelsemine | GABAA Receptor | Electrophysiology | 55-75 µM | Recombinant | [2] |

Note: The lack of activity for humantenine (B602792) at GlyR α1 and GABAA receptors in the cited study underscores the importance of direct experimental validation for this compound, as minor structural modifications, such as hydroxylation, can significantly alter pharmacological activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like Gelsemium alkaloids with their putative receptor targets.

Radioligand Binding Assay for Glycine Receptors

This protocol is a standard method for determining the binding affinity of a test compound to a receptor.[10][11][12][13]

1. Membrane Preparation:

-

Tissues (e.g., spinal cord) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a radiolabeled ligand that specifically binds to the glycine receptor (e.g., [3H]-strychnine) is used.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

The reaction mixture, containing membranes, radioligand, and test compound, is incubated to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Recording for GABAA Receptors

This method directly measures the functional effect of a compound on the ion channel activity of the receptor.[14][15][16][17]

1. Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293 cells) is cultured under standard conditions.

-

The cells are transiently transfected with plasmids encoding the subunits of the desired GABAA receptor subtype (e.g., α1, β2, γ2).

2. Whole-Cell Patch-Clamp Recording:

-

Transfected cells are identified (often via a co-transfected fluorescent marker).

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

3. Drug Application:

-

GABA, the natural agonist, is applied to the cell to elicit an inward chloride current (at the specified holding potential).

-

The test compound (e.g., this compound) is co-applied with GABA to determine its effect on the GABA-evoked current.

-

To assess for direct effects, the test compound can also be applied in the absence of GABA.

4. Data Acquisition and Analysis:

-

The currents are recorded using an amplifier and digitized for computer analysis.

-

The peak amplitude of the GABA-evoked current in the absence and presence of the test compound is measured.

-

A concentration-response curve can be generated by applying a range of concentrations of the test compound.

-

From this curve, parameters such as the IC50 (for inhibition) or EC50 (for potentiation) can be determined.

Visualizations

Signaling Pathway of Inhibitory Ionotropic Receptors

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Silico Characterization of Gelsemium Compounds as Glycine Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 5. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]

- 16. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Hypothesized Mechanism of Action for 11-Hydroxyhumantenine

Disclaimer: As of late 2025, publicly accessible scientific literature and databases contain no specific information on a compound named "11-Hydroxyhumantenine." The following in-depth technical guide is a scientifically informed hypothesis regarding its potential mechanism of action. This hypothesis is extrapolated from the known pharmacological activities of the parent compound, humantenine, and other structurally related alkaloids isolated from the plant Gelsemium elegans. All quantitative data, experimental protocols, and signaling pathways described herein are therefore hypothetical and presented as a framework for potential future research.

Introduction

Humantenine is an indole (B1671886) alkaloid found in Gelsemium elegans, a plant known for its potent toxicity and traditional medicinal uses.[1][2] Alkaloids from this plant, including humantenine-type compounds, have demonstrated a range of pharmacological effects, including analgesic, anti-inflammatory, and anxiolytic properties.[3][4][5] Notably, the toxic effects of Gelsemium alkaloids have been linked to their interaction with inhibitory neurotransmitter systems, particularly gamma-aminobutyric acid type A (GABA-A) receptors.[6] One of the most toxic alkaloids from this plant, gelsenicine, has been shown to be a potent stimulator of GABA-A receptors, leading to respiratory depression.[6]

This guide proposes a primary mechanism of action for the hypothetical derivative, this compound, centered on its potential activity as a modulator of the GABA-A receptor complex. The introduction of a hydroxyl group at the 11th position could alter the compound's binding affinity, selectivity, and functional efficacy at different GABA-A receptor subunit compositions.

Hypothesized Mechanism of Action: Positive Allosteric Modulator of GABA-A Receptors

We hypothesize that this compound acts as a positive allosteric modulator (PAM) of GABA-A receptors. This mechanism suggests that the compound does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA. By binding to a site on the receptor distinct from the GABA binding site, this compound would increase the receptor's affinity for GABA or the efficacy of GABA-induced chloride ion influx. This leads to neuronal hyperpolarization and a general inhibitory effect on the central nervous system.

This proposed mechanism is consistent with the observed anxiolytic and sedative effects of other Gelsemium alkaloids.[7] The hydroxylation at the 11-position may provide a key interaction point within the allosteric binding pocket, potentially increasing potency and subtype selectivity compared to the parent compound, humantenine.

Quantitative Data: A Hypothetical Profile

To investigate this hypothesis, a series of in vitro experiments would be necessary. The following table presents hypothetical quantitative data for this compound, illustrating a potential pharmacological profile as a GABA-A receptor PAM.

| Assay Type | Receptor Subtype | Parameter | Value |

| Radioligand Binding | α1β2γ2 | Ki (nM) | 75 |

| Radioligand Binding | α2β3γ2 | Ki (nM) | 50 |

| Radioligand Binding | α5β3γ2 | Ki (nM) | 250 |

| Electrophysiology | α1β2γ2 | EC50 (nM) | 120 |

| Electrophysiology | α2β3γ2 | EC50 (nM) | 85 |

| Electrophysiology | α5β3γ2 | EC50 (nM) | 400 |

| Electrophysiology | α1β2γ2 | Emax (% of GABA) | 180% |

| Electrophysiology | α2β3γ2 | Emax (% of GABA) | 220% |

| Electrophysiology | α5β3γ2 | Emax (% of GABA) | 130% |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Subtypes

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β3γ2, α5β3γ2) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay:

-

A constant concentration of a subtype-selective radioligand (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site) is incubated with the prepared cell membranes.

-

Increasing concentrations of this compound (competitor ligand) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., clonazepam).

-

The mixture is incubated to allow for binding equilibrium.

-

-

Detection and Analysis:

-

The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at different GABA-A receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABA-A receptor subunits. The oocytes are incubated to allow for receptor expression.

-

Electrophysiological Recording:

-

An injected oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).

-

The oocyte is perfused with a baseline buffer solution.

-

A sub-maximal concentration of GABA (e.g., EC10) is applied to elicit a baseline current.

-

Increasing concentrations of this compound are co-applied with the EC10 concentration of GABA.

-

-

Data Analysis:

-

The potentiation of the GABA-induced current by this compound is measured.

-

Concentration-response curves are generated, and the EC50 (the concentration of this compound that produces 50% of its maximal effect) and Emax (the maximum potentiation of the GABA response) are determined by non-linear regression.

-

Visualizations

Caption: Hypothesized signaling pathway for this compound at the GABA-A receptor.

Caption: A streamlined workflow for the functional characterization of this compound.

Conclusion and Future Directions

The absence of empirical data on this compound necessitates a theoretical approach to understanding its potential mechanism of action. Based on the known pharmacology of its parent compound, humantenine, and other alkaloids from Gelsemium elegans, we hypothesize that this compound acts as a positive allosteric modulator of GABA-A receptors. The proposed hydroxyl group could enhance its potency and selectivity, making it a person of interest for further investigation.

Future research should focus on the total synthesis of this compound to provide the necessary material for empirical testing. The experimental protocols outlined in this guide provide a roadmap for elucidating its pharmacological profile. Furthermore, in vivo studies in animal models of anxiety and epilepsy would be crucial to determine its therapeutic potential and toxicological profile. A thorough investigation is required to validate this hypothesis and to safely explore the potential of this and other Gelsemium alkaloids as novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms | MDPI [mdpi.com]

- 5. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. login.medscape.com [login.medscape.com]

- 7. The active alkaloids of Gelsemium elegans Benth. are potent anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 11-Hydroxyhumantenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 11-Hydroxyhumantenine, a potential therapeutic agent. This document summarizes the available quantitative data, details the experimental protocols for cytotoxicity assessment, and proposes a potential mechanism of action based on related compounds.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against multiple cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cell Type | IC50 (µg/mL) |

| BN-175 | Sarcoma | 30[1] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 100[1] |

Note: The BN-175 cell line is a rat liposarcoma cell line. HUVEC cells are primary cells derived from the endothelium of veins from the umbilical cord.

Experimental Protocols

The in vitro cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay.[1] This colorimetric assay is a widely used and robust method for measuring cell density by quantifying the total protein content of adherent cells.

Sulforhodamine B (SRB) Assay Protocol

This protocol is a standard procedure for assessing cell viability and cytotoxicity.

Materials:

-

96-well microtiter plates

-

This compound stock solution

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell density.

-

Seed the cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.[1]

-

-

Cell Fixation:

-

After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well, resulting in a final TCA concentration of 10%.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully remove the supernatant and wash the plates five times with deionized water.

-

Allow the plates to air dry completely at room temperature.

-

Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.

-

After the final wash, allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells containing only medium) from all readings.

-

Calculate the percentage of cell viability relative to the no-treatment control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Proposed Signaling Pathway and Experimental Workflow

While the precise signaling pathway of this compound-induced cytotoxicity is yet to be fully elucidated, based on the mechanisms of structurally related β-carboline alkaloids like harmine (B1663883) derivatives, a hypothetical pathway involving the induction of apoptosis is proposed. Harmine and its analogs have been shown to induce apoptosis through the mitochondrial signaling pathway and by inhibiting pathways such as the PI3K/AKT pathway.

Proposed Apoptotic Signaling Pathway of this compound

Caption: Proposed apoptotic pathway of this compound.

Experimental Workflow for Cytotoxicity Assessment

Caption: SRB assay workflow for cytotoxicity.

References

Preliminary Pharmacokinetic Profile of 11-Hydroxyhumantenine: A Data-Driven Analysis

A comprehensive analysis of the preliminary pharmacokinetic (PK) profile of the novel compound 11-Hydroxyhumantenine is currently unavailable in the public domain. Extensive searches of scholarly databases and scientific literature did not yield specific data on the absorption, distribution, metabolism, and excretion (ADME) of this particular molecule.

While the core principles of pharmacokinetics guide the evaluation of new chemical entities, the unique physicochemical properties of each compound necessitate dedicated in vitro and in vivo studies to elucidate its specific PK characteristics. The information required to construct a detailed technical guide, including quantitative data for tables and specific experimental protocols, remains to be established through future research.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the following sections outline the general experimental workflows and methodologies typically employed to establish a preliminary pharmacokinetic profile.

General Experimental Workflow for Preliminary Pharmacokinetic Profiling

The characterization of a compound's pharmacokinetic profile is a systematic process involving a series of in vitro and in vivo experiments. The typical workflow is designed to assess how the body affects the drug over time.

Caption: General experimental workflow for determining the preliminary pharmacokinetic profile of a new chemical entity.

Key Experimental Protocols in Pharmacokinetic Studies

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data. The following are standard protocols that would be anticipated in a study of a novel compound like this compound.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. This ensures the accurate and precise quantification of the drug in biological matrices.

Typical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation: This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from interfering matrix components.

-

Chromatographic Separation: A suitable HPLC column and mobile phase are selected to achieve good separation of the analyte from metabolites and endogenous compounds.

-

Mass Spectrometric Detection: The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, linearity, selectivity, and stability.

In Vivo Single-Dose Pharmacokinetic Study

This study is designed to determine the basic pharmacokinetic parameters of a compound after a single intravenous (IV) and oral (PO) administration in an animal model (e.g., rats, mice).

-

Animal Model: Typically, a rodent species is used for initial PK screening.

-

Dosing:

-

Intravenous (IV): The compound is administered directly into the systemic circulation, providing a baseline for 100% bioavailability.

-

Oral (PO): The compound is administered via oral gavage to assess absorption and first-pass metabolism.

-

-

Sample Collection: Blood samples are collected at predetermined time points post-dose. Plasma is then separated for analysis.